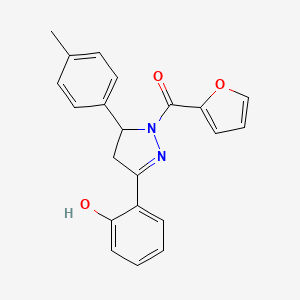

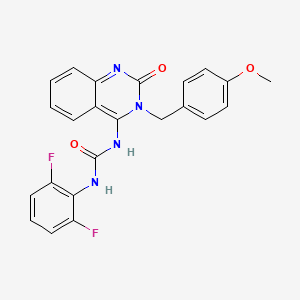

furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a pyrazole ring, which is a class of organic compounds characterized by a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of furan-2-yl derivatives with other organic compounds. Pyrazole derivatives, in particular, are synthesized using a variety of methods, many of which have been reported over the years .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The furan and pyrazole rings contribute to the compound’s aromaticity, which can influence its reactivity and interactions with other molecules .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the furan and pyrazole rings, as well as the other functional groups attached to these rings. For instance, the compound could undergo reactions typical of furans, such as electrophilic substitution, or reactions typical of pyrazoles .Aplicaciones Científicas De Investigación

Antibacterial Activity: Furan derivatives have been investigated for their antibacterial properties. Researchers have synthesized novel furan compounds with potential antimicrobial effects, which could contribute to combating microbial resistance .

Antiviral Activity: Certain furan-containing compounds have demonstrated antiviral activity. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .

Heterocyclic Chemistry

The furan ring system plays a significant role in heterocyclic chemistry. Its unique structure and reactivity offer diverse opportunities:

Synthetic Building Blocks: Furan derivatives, such as pinacol boronic esters, serve as valuable building blocks in organic synthesis. Protodeboronation of alkyl boronic esters using a radical approach has been explored, enabling formal anti-Markovnikov alkene hydromethylation .

Drug Scaffold: Furan-containing compounds are part of the skeleton for various drugs, including lysergic acid diethylamide (LSD) and alkaloids from plants. Their broad-spectrum biological activities make them attractive for drug development .

Biological Activities

Indole derivatives, which share some similarities with furans, also exhibit diverse biological effects:

Antioxidant and Anti-Inflammatory Properties: Furan derivatives possess antioxidant and anti-inflammatory activities, making them relevant in health-related research .

Anticancer Potential: Furan compounds have shown anticancer effects. Their ability to inhibit cell proliferation and induce apoptosis warrants further investigation .

Other Applications

Beyond the fields mentioned above, furan derivatives may find applications in:

Direcciones Futuras

Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for further exploration and development of compounds like “furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone”. Future research could focus on synthesizing new derivatives, investigating their biological activities, and optimizing their properties for specific applications .

Propiedades

IUPAC Name |

furan-2-yl-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-14-8-10-15(11-9-14)18-13-17(16-5-2-3-6-19(16)24)22-23(18)21(25)20-7-4-12-26-20/h2-12,18,24H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFYBSWUKOXCMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2413236.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2413241.png)

![(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2413243.png)